(R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid
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Overview
Description
®-2-(3,4-Dichlorophenyl)pent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and a suitable pentenoic acid derivative.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid may involve large-scale synthesis using continuous flow reactors. This approach allows for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-2-(3,4-Dichlorophenyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-(3,4-Dichlorophenyl)butanoic acid: Similar structure but with a butanoic acid chain instead of a pentenoic acid chain.
®-2-(3,4-Dichlorophenyl)propanoic acid: Another similar compound with a propanoic acid chain.
®-2-(3,4-Dichlorophenyl)hexanoic acid: Features a hexanoic acid chain.
Uniqueness: ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid is unique due to its specific pentenoic acid chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10Cl2O2 |
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Molecular Weight |
245.10 g/mol |
IUPAC Name |
(2R)-2-(3,4-dichlorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
KPZNUENYSGBIBF-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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